molecular formula C16H17N5O B2960397 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone CAS No. 2192744-98-0

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone

Cat. No. B2960397
CAS RN: 2192744-98-0
M. Wt: 295.346
InChI Key: WROXECARJYXEFR-UHFFFAOYSA-N
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Description

Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely used in medicinal chemistry due to their diverse biological activities . Piperidine is a heterocyclic organic compound and it is an important structural motif in many pharmaceuticals and natural products . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a triazole with a piperidine and an indole derivative . The exact method would depend on the specific substituents present on these rings .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions of similar compounds would depend on the specific substituents present on the triazole, piperidine, and indole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as melting point and solubility, would depend on the specific substituents present on the triazole, piperidine, and indole rings .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The presence of the 1,2,3-triazole ring is known to contribute to the cytotoxic activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells . This suggests its utility in designing new chemotherapeutic drugs.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a promising strategy for cancer treatment. Compounds with the 1H-indole moiety, such as our compound of interest, have shown to bind to the colchicine binding site of tubulin, disrupting the microtubule dynamics essential for cell division . This mechanism can be exploited to develop anti-mitotic agents.

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process in cancer therapy. The triazole-piperidine-indole compound has been reported to induce apoptosis in cancer cells, as evidenced by various biological assays like annexin V-FITC/propidium iodide staining assay . This property can be harnessed to eliminate cancer cells selectively.

Cell Cycle Arrest

The compound has been associated with causing cell cycle arrest at specific phases, such as the sub-G1 and G2/M phase . This disrupts the normal progression of the cell cycle, leading to the death of rapidly dividing cancer cells. This application is crucial for the development of new anticancer drugs.

Drug-like Properties

In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, which share structural similarities with our compound, possess drug-like properties . This includes parameters such as solubility, permeability, and metabolic stability, which are important for the development of pharmaceuticals.

Molecular Docking Studies

Molecular docking studies are essential to understand the interaction between drugs and their targets. Compounds similar to 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole have been docked into the binding pockets of enzymes like aromatase, revealing potential anticancer applications through enzyme inhibition .

Synthesis of Energetic Salts

The triazole ring is also significant in the synthesis of energetic salts. These salts are used in various applications, including propellants and explosives. The hydrogen bonding interactions in these salts contribute to their high density and thermal stability, which are desirable properties in this field .

Pharmacokinetics and Pharmacodynamics

The structural components of the compound, such as the triazole and indole rings, are known to improve pharmacokinetic and pharmacodynamic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for effective drug action .

Mechanism of Action

The mechanism of action of similar compounds often involves binding to a specific target protein, such as a receptor or enzyme . The exact mechanism would depend on the specific biological activity of the compound .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on the specific substituents present on the triazole, piperidine, and indole rings . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their mechanism of action .

properties

IUPAC Name

1H-indol-5-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(13-1-2-15-12(11-13)3-6-17-15)20-8-4-14(5-9-20)21-10-7-18-19-21/h1-3,6-7,10-11,14,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROXECARJYXEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone

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